molecular formula C19H18FNO5 B3016044 Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate CAS No. 1147518-46-4

Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate

Cat. No.: B3016044
CAS No.: 1147518-46-4
M. Wt: 359.353
InChI Key: TXTQNFKQHSFFCW-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate is a synthetic organic compound characterized by a benzoate ester core substituted at the 2-position with an amino-linked oxyacetyl group. This oxyacetyl moiety is further functionalized with a 3-fluorophenylacetyl group, introducing both aromatic and fluorinated properties. The compound’s structure combines ester, amide, and aryl fluoride functionalities, making it relevant in pharmaceutical and agrochemical research, particularly as an intermediate in drug synthesis (e.g., analogs of AZD1152 mentioned in ) .

Properties

IUPAC Name

ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO5/c1-2-25-19(24)15-8-3-4-9-16(15)21-17(22)12-26-18(23)11-13-6-5-7-14(20)10-13/h3-10H,2,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTQNFKQHSFFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-fluorophenylacetic acid: This can be achieved through the fluorination of phenylacetic acid using appropriate fluorinating agents.

    Formation of 3-fluorophenylacetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride.

    Synthesis of 2-(3-fluorophenyl)acetyl]oxyacetic acid: The acyl chloride is reacted with glycine to form the desired intermediate.

    Coupling with 2-aminobenzoic acid: The intermediate is then coupled with 2-aminobenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

    Esterification: The final step involves esterification with ethanol to produce this compound.

Chemical Reactions Analysis

Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like hydroxide ions or amines replace the fluorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological processes. The acetyl and ester groups contribute to its chemical stability and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate (CAS 6119-09-1)

  • Key Differences :
    • Halogen Substitution : Replaces the 3-fluorophenyl group with a 4-bromophenylacetyl moiety.
    • Positional Isomerism : The amide linkage is at the 4-position of the benzoate ring instead of the 2-position.
  • Molecular Weight: 370.22 g/mol (C₁₇H₁₆BrNO₃) vs. ~369.33 g/mol (estimated for the target compound).
  • Implications : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance lipophilicity .

Fluorophenyl-Containing Triazole Derivatives

Ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate (CAS 689748-30-9)

  • Key Differences :
    • Core Structure : Incorporates a 1,2,4-triazole ring instead of a benzoate ester.
    • Functional Groups : Adds a sulfanyl group and a 4-methoxyphenyl substituent.

Thiazolidinone-Based Analogs

Ethyl (2Z)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate (CAS 735335-61-2)

  • Key Differences: Heterocyclic Core: Features a thiazolidinone ring, introducing keto and imine groups. Stereochemistry: The Z-configuration at the double bond may influence biological activity.
  • Physicochemical Impact: Thiazolidinones are associated with anti-inflammatory and antidiabetic properties, diverging from the benzoate ester’s likely role as a synthetic intermediate .

Methyl Esters with Fluorophenylmethyl Amino Groups

Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate (CAS 1019554-28-9)

  • Key Differences: Ester Group: Methyl ester instead of ethyl. Simplified Backbone: Lacks the extended acetyl-amino-oxyacetyl chain.
  • Bioactivity : Shorter chain length may reduce steric hindrance, enhancing membrane permeability but limiting target specificity .

Structural and Functional Analysis (Table)

Compound Name Core Structure Key Substituents Molecular Formula CAS Number Potential Applications
Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate Benzoate ester 3-Fluorophenylacetyl, oxyacetyl amide C₁₉H₁₇FNO₅ Not explicitly provided Pharmaceutical intermediates
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate Benzoate ester 4-Bromophenylacetyl amide C₁₇H₁₆BrNO₃ 6119-09-1 Agrochemical research
Ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate 1,2,4-Triazole 3-Fluorobenzoyl, 4-methoxyphenyl, sulfanyl C₂₃H₂₂FN₅O₄S 689748-30-9 Antifungal/kinase inhibitors
Ethyl (2Z)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate Thiazolidinone 3-Fluoroanilino, keto group C₁₅H₁₄FN₂O₄S 735335-61-2 Anti-inflammatory agents
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate Glycine methyl ester 3-Fluorophenylmethyl amino C₁₀H₁₂FNO₂ 1019554-28-9 Small-molecule therapeutics

Research Findings and Implications

  • Fluorine vs. Bromine : Fluorine’s electronegativity enhances metabolic stability and hydrogen-bonding capacity, making the target compound more suitable for CNS-targeting drugs than brominated analogs .
  • Heterocyclic vs. Benzoate Cores: Triazole and thiazolidinone derivatives exhibit broader bioactivity but require more complex synthesis compared to the straightforward benzoate scaffold .
  • Positional Isomerism : Substitution at the 2-position of the benzoate ring (target compound) may sterically hinder enzyme binding compared to 4-substituted analogs, affecting pharmacokinetics .

Biological Activity

Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Fluorophenyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Acetyl Group : May contribute to the modulation of enzyme activity.
  • Ester Functionality : Provides stability and facilitates membrane permeability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, notably:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Properties : It has been observed to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Enzyme Inhibition : The compound interacts with specific enzymes, leading to altered metabolic pathways.

The mechanism of action involves several biochemical interactions:

  • Binding Affinity : The fluorophenyl group enhances binding to hydrophobic pockets in target proteins, which may include enzymes involved in inflammatory responses.
  • Hydrogen Bonding : The acetyl and ester groups can form hydrogen bonds with amino acid residues in active sites, inhibiting enzymatic activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of 3-Fluorophenylacetic Acid : Achieved via fluorination of phenylacetic acid.
  • Formation of Acetyl Chloride : Conversion to acyl chloride using thionyl chloride.
  • Synthesis of Intermediate : Reaction with glycine to form a key intermediate.
  • Coupling Reaction : Coupling with 2-aminobenzoic acid using coupling agents like EDCI.
  • Esterification : Final esterification with ethanol to yield the target compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryModulates inflammatory pathways
Enzyme inhibitionInteracts with specific enzymes

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Anti-inflammatory Effects :
    • In vitro studies indicated that the compound reduced the production of pro-inflammatory cytokines in macrophages, highlighting its potential use in treating conditions like arthritis or other inflammatory disorders.
  • Enzyme Interaction Studies :
    • Research focused on the inhibition of cyclooxygenase (COX) enzymes showed that this compound could effectively reduce prostaglandin synthesis, which is crucial in pain and inflammation management.

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